Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Attachment of the Piperidine Ring: The benzothiazole derivative is then reacted with 1-chloroethyl piperidine hydrochloride in the presence of a base to form the piperidine-substituted benzothiazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The ester functional group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the benzothiazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes.
Biological Studies: The compound is used in studies involving molecular docking to understand its interaction with protein receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation . The compound binds to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group at the sixth position in the benzothiazole ring, combined with the piperidine and ester functionalities, provides a unique scaffold for drug development .
Properties
IUPAC Name |
ethyl 4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-3-25-18(23)7-6-17(22)21-10-8-13(9-11-21)26-19-20-15-5-4-14(24-2)12-16(15)27-19/h4-5,12-13H,3,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUQVEOWZLKYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)OC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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